molecular formula C9H6F3NS B8674727 2-Trifluoromethylbenzylisothiocyanate

2-Trifluoromethylbenzylisothiocyanate

Cat. No.: B8674727
M. Wt: 217.21 g/mol
InChI Key: CQHCVTWJLMEQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trifluoromethylbenzylisothiocyanate is an organofluorine compound characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position and an isothiocyanate (-N=C=S) functional group. This compound is of interest due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance chemical stability and influence biological activity.

Properties

Molecular Formula

C9H6F3NS

Molecular Weight

217.21 g/mol

IUPAC Name

1-(isothiocyanatomethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2

InChI Key

CQHCVTWJLMEQBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on sulfonylurea herbicides (e.g., triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester), which are structurally distinct from 2-trifluoromethylbenzylisothiocyanate. Below is a comparative analysis based on substituent effects and functional groups:

Table 1: Key Structural and Functional Differences

Compound Core Structure Functional Groups Key Substituents Primary Use
This compound Benzyl backbone Isothiocyanate (-N=C=S) -CF₃ at 2-position Not specified in evidence
Triflusulfuron methyl ester Triazine-benzoate hybrid Sulfonylurea, methyl ester -CF₃-ethoxy on triazine ring Herbicide
Metsulfuron methyl ester Triazine-benzoate hybrid Sulfonylurea, methyl ester -OCH₃ on triazine ring Herbicide

Key Observations:

Functional Group Diversity: this compound contains a reactive isothiocyanate group, which is absent in the sulfonylurea herbicides. Sulfonylureas in the evidence feature sulfonylurea bridges and methyl ester groups, which are critical for inhibiting acetolactate synthase (ALS) in plants, a mechanism unrelated to isothiocyanates .

Role of Trifluoromethyl (-CF₃) :

  • In this compound, the -CF₃ group at the 2-position likely enhances lipophilicity and metabolic stability, traits valuable in pharmaceuticals.
  • In triflusulfuron methyl ester, the -CF₃ group on the triazine ring improves herbicidal potency by resisting enzymatic degradation .

Structural Complexity :

  • The sulfonylurea herbicides have triazine rings linked to benzoate esters, creating large, planar structures optimized for binding plant enzymes.
  • This compound is a simpler aromatic compound, which may facilitate penetration into cellular membranes.

Limitations of Available Evidence

Data on its physicochemical properties, toxicity, or specific applications are also absent. Future studies should prioritize experimental data on its reactivity and bioactivity relative to other isothiocyanates.

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